P,P'-[1-Hydroxy-2-(4-pyridinyl)ethylidene]bis-phosphonic Acid
Overview
Description
P,P'-[1-Hydroxy-2-(4-pyridinyl)ethylidene]bis-phosphonic Acid is a bisphosphonate compound known for its role in inhibiting bone resorption. It is commonly used in the treatment of osteoporosis and other bone-related diseases. The compound is characterized by its ability to bind to hydroxyapatite in bone, thereby inhibiting the activity of osteoclasts, which are responsible for bone resorption .
Mechanism of Action
Target of Action
Risedronate 4-pyridinyl isomer, also known as NE-58043, primarily targets osteoclasts , the cells responsible for bone resorption . Osteoclasts play a crucial role in maintaining bone health by breaking down bone tissue, a process that is balanced by the formation of new bone by osteoblasts .
Mode of Action
Risedronate 4-pyridinyl isomer functions by binding to bone hydroxyapatite , which is abundant in the skeletal system . This binding inhibits the activity of osteoclasts, thereby reducing bone resorption . When bone resorption occurs, it causes local acidification, which releases the risedronic acid that is then taken into osteoclasts by fluid-phase endocytosis .
Biochemical Pathways
The primary biochemical pathway affected by Risedronate 4-pyridinyl isomer is the bone remodeling cycle . By inhibiting osteoclast-mediated bone resorption, the compound disrupts this cycle, leading to an overall decrease in bone turnover .
Pharmacokinetics
The pharmacokinetics of Risedronate 4-pyridinyl isomer involves its absorption, distribution, metabolism, and excretion (ADME). After oral administration, the absolute bioavailability of risedronate is approximately 0.62% . Following intravenous administration, renal clearance accounted for 87% of total clearance, with 65% of the dose excreted within 24 hours and 85% of the dose excreted within four weeks . The rate and extent of absorption from the two formulations were bioequivalent .
Result of Action
The inhibition of osteoclast activity by Risedronate 4-pyridinyl isomer leads to a decrease in bone resorption, which can help in the treatment of conditions like osteoporosis and Paget’s disease . This results in an increase in bone mineral density and a reduction in the risk of fractures .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of P,P'-[1-Hydroxy-2-(4-pyridinyl)ethylidene]bis-phosphonic Acid typically involves the reaction of pyridine-4-carboxaldehyde with phosphorous acid under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
P,P'-[1-Hydroxy-2-(4-pyridinyl)ethylidene]bis-phosphonic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol derivatives.
Substitution: The compound can undergo substitution reactions where the pyridinyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions include various phosphonic acid derivatives and alcohol derivatives, which have different applications in scientific research and industry .
Scientific Research Applications
P,P'-[1-Hydroxy-2-(4-pyridinyl)ethylidene]bis-phosphonic Acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of other bisphosphonate compounds.
Biology: Studied for its effects on bone metabolism and osteoclast activity.
Medicine: Used in the treatment of osteoporosis, Paget’s disease, and other bone-related disorders.
Industry: Employed in the development of bone-targeting drugs and materials.
Comparison with Similar Compounds
Similar Compounds
Zoledronic Acid: Another bisphosphonate with a similar mechanism of action but different chemical structure.
Alendronic Acid: Used for similar medical applications but has a different potency and side effect profile.
Ibandronic Acid: Known for its use in treating postmenopausal osteoporosis.
Uniqueness
P,P'-[1-Hydroxy-2-(4-pyridinyl)ethylidene]bis-phosphonic Acid is unique due to its specific binding affinity to hydroxyapatite and its potent inhibition of osteoclast activity. This makes it particularly effective in treating bone resorption disorders .
Properties
IUPAC Name |
(1-hydroxy-1-phosphono-2-pyridin-4-ylethyl)phosphonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO7P2/c9-7(16(10,11)12,17(13,14)15)5-6-1-3-8-4-2-6/h1-4,9H,5H2,(H2,10,11,12)(H2,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWHKKFUMEGWCKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CC(O)(P(=O)(O)O)P(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO7P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105462-25-7 | |
Record name | NE-58043 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105462257 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NE-58043 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/960006OI1S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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